molecular formula C6H7N3O2S2 B2480569 2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid CAS No. 1211084-40-0

2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid

Cat. No.: B2480569
CAS No.: 1211084-40-0
M. Wt: 217.26
InChI Key: BYBDKVWEMBRNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid typically involves the reaction of thiourea with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, which is then further functionalized to yield the desired compound. Common solvents used in this synthesis include ethanol and water, and the reaction is often carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

    4-Methylthiazole: Another thiazole compound with distinct chemical properties.

    Thiazole-4-carboxylic acid: A related compound with different functional groups.

Uniqueness

2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-(carbamothioylamino)-1,3-thiazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2S2/c7-5(12)9-6-8-3(2-13-6)1-4(10)11/h2H,1H2,(H,10,11)(H3,7,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBDKVWEMBRNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)NC(=S)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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